molecular formula C18H33N3 B1619839 N,N-Bis(2-Diethylaminoethyl)aniline CAS No. 5427-46-3

N,N-Bis(2-Diethylaminoethyl)aniline

Cat. No.: B1619839
CAS No.: 5427-46-3
M. Wt: 291.5 g/mol
InChI Key: FPVVUDMZUOYOEU-UHFFFAOYSA-N
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Description

N,N-Bis(2-diethylaminoethyl)aniline is a tertiary amine derivative of aniline, featuring two 2-diethylaminoethyl groups attached to the nitrogen atom.

Properties

CAS No.

5427-46-3

Molecular Formula

C18H33N3

Molecular Weight

291.5 g/mol

IUPAC Name

N'-[2-(diethylamino)ethyl]-N,N-diethyl-N'-phenylethane-1,2-diamine

InChI

InChI=1S/C18H33N3/c1-5-19(6-2)14-16-21(17-15-20(7-3)8-4)18-12-10-9-11-13-18/h9-13H,5-8,14-17H2,1-4H3

InChI Key

FPVVUDMZUOYOEU-UHFFFAOYSA-N

SMILES

CCN(CC)CCN(CCN(CC)CC)C1=CC=CC=C1

Canonical SMILES

CCN(CC)CCN(CCN(CC)CC)C1=CC=CC=C1

Other CAS No.

5427-46-3

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Electronic and Chemical Properties

The substituents on the ethyl groups significantly influence the compound’s electronic density and reactivity:

Compound Name Substituents on Ethyl Groups Key Properties/Effects References
N,N-Bis(2-diethylaminoethyl)aniline Diethylamino High electron density at nitrogen; potential for metal coordination or drug design
N,N-Bis(2-chloroethyl)aniline Chloro Electron-withdrawing; forms alkylating agents (e.g., nitrogen mustards) with cytotoxic activity
N,N-Bis(2-hydroxyethyl)aniline Hydroxy Polar, amenable to further functionalization (e.g., tosylation, thiolation)
N,N-Bis(2-cyanoethyl)aniline Cyano Electron-withdrawing; used in polymer or heterocycle synthesis
N,N-Bis(2-hydroxypropyl)aniline Hydroxypropyl Enhanced solubility; used in surfactants or pharmaceutical intermediates
  • Electron Density: NMR studies on N,N-bis(2-chloroethyl)aniline derivatives reveal that substituents like chloro reduce the lone-pair electron density at nitrogen compared to diethylamino groups, affecting reactivity in metal complexes .
  • Reactivity : Hydroxyethyl groups (e.g., in N,N-Bis(2-hydroxyethyl)aniline) enable sequential derivatization, such as conversion to thioethyl or tosylethyl groups for coordination with rhenium(V) complexes .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N,N-Bis(2-Diethylaminoethyl)aniline and its analogs?

  • Methodology :

  • Alkylation of Aniline : Reacting aniline with 2-diethylaminoethyl halides (e.g., bromide or chloride) in the presence of a base (e.g., K₂CO₃) under reflux conditions .
  • Reductive Amination : Using 2-diethylaminoethylamine and benzaldehyde derivatives, followed by hydrogenation with catalysts like Pd/C .
  • Modification of Precursors : Bromination of N,N-Bis(2-hydroxyethyl)aniline derivatives using PBr₃, as demonstrated for N,N-Bis(2-bromoethyl)aniline .
    • Key Considerations :
  • Steric hindrance from bulky diethylamino groups may require prolonged reaction times or elevated temperatures.
  • Purification via column chromatography or recrystallization (e.g., from benzene) is critical to isolate high-purity products .

Q. How can the structure of This compound be confirmed experimentally?

  • Analytical Techniques :

  • NMR Spectroscopy :
  • ¹H NMR : Peaks for aromatic protons (δ 6.5–7.3 ppm), diethylaminoethyl CH₂ groups (δ 2.4–3.0 ppm), and ethyl CH₃ (δ 1.0–1.3 ppm) .
  • ¹³C NMR : Aromatic carbons (110–150 ppm), N-bound CH₂ (50–60 ppm), and ethyl carbons (10–15 ppm for CH₃) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z corresponding to C₁₈H₃₁N₃ (calculated MW: 289.47 g/mol).
  • X-ray Crystallography : Resolve steric effects and confirm trigonal planar geometry at the nitrogen center .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of This compound in crosslinking or polymerization reactions?

  • Reactivity Profile :

  • The diethylamino groups act as electron-donating substituents, enhancing the nucleophilicity of the aromatic amine. This facilitates reactions with electrophiles (e.g., epoxides, acrylates) in polymer crosslinking .
  • In epoxy resin systems, analogs like m-(2,3-Epoxypropoxy)-N,N-bis(2,3-epoxypropyl)aniline undergo ring-opening polymerization, catalyzed by amines or acids, to form thermosetting networks .
    • Challenges :
  • Steric bulk may slow reaction kinetics, requiring optimized catalysts (e.g., BF₃ complexes) or elevated temperatures.
  • Side reactions (e.g., oxidation of tertiary amines) must be monitored via FT-IR or HPLC .

Q. How does This compound compare to other tertiary amines in pharmacological studies?

  • Structure-Activity Relationships (SAR) :

  • Anti-Adrenaline Activity : Bulky diethylamino groups may inhibit receptor binding compared to smaller analogs (e.g., N,N-Dimethylaniline), as seen in N,N-Bis(2-bromoethyl)aniline derivatives .
  • Anticancer Potential : Halogenated analogs (e.g., N,N-Bis(2-chloroethyl)aniline) show alkylating activity, damaging DNA in cancer cells. The diethylaminoethyl variant could enhance cell permeability .
    • Experimental Design :
  • In vitro Assays : Test cytotoxicity via MTT assays against cancer cell lines (e.g., HeLa, MCF-7).
  • Molecular Docking : Simulate interactions with target proteins (e.g., DNA topoisomerases) to predict efficacy .

Q. What are the stability challenges of This compound under varying experimental conditions?

  • Degradation Pathways :

  • Oxidative Degradation : Tertiary amines are prone to oxidation, forming N-oxides. Monitor via TLC or LC-MS during storage .
  • Hydrolysis : Stable in neutral conditions but may degrade in acidic/basic media via cleavage of the C-N bond.
    • Mitigation Strategies :
  • Store under inert gas (N₂/Ar) at –20°C.
  • Use stabilizers (e.g., BHT) in solution phases to prevent radical-mediated oxidation .

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